molecular formula C13H17ClN2O B5503776 N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide CAS No. 27471-82-5

N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide

Cat. No. B5503776
CAS RN: 27471-82-5
M. Wt: 252.74 g/mol
InChI Key: LEKLYHHAPFRUJV-UHFFFAOYSA-N
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Description

Introduction N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide is a chemical compound that has been studied in various contexts including pharmacological and chemical synthesis research. While specific studies directly addressing this compound were not found, related compounds have been synthesized and characterized, providing insights into similar chemical structures and their potential applications or properties.

Synthesis Analysis The synthesis of this compound-like compounds involves reactions between chlorophenol derivatives and piperidinyl acetamides or related structures. For example, the synthesis of related compounds can involve reactions with piperidine under specific conditions, indicating the methods that might be applicable for synthesizing this compound (Jian-wei, 2009).

Molecular Structure Analysis Molecular structure analysis of similar compounds has shown specific geometric orientations, hydrogen bonding, and crystal packing which can give insights into the structural properties of this compound. For instance, studies have demonstrated how chlorophenyl and acetamide groups in similar molecules interact through hydrogen bonds and other non-covalent interactions (Gowda et al., 2007; Praveen et al., 2013).

Chemical Reactions and Properties Chemical properties of this compound can be inferred from related compounds, which participate in various chemical reactions leading to the formation of different structural motifs and potentially exhibiting diverse biological activities (Jian-wei, 2009).

Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline form can be crucial for understanding the application and handling of this compound. While specific data for this compound was not found, related acetamide compounds provide a basis for predicting similar physical properties based on structural similarities (Gowda et al., 2007).

Chemical Properties Analysis Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential chemical transformations, are integral for understanding this compound's chemical behavior. Related studies on acetamides and their derivatives could provide insights into the reactivity patterns and chemical stability of similar compounds (Jian-wei, 2009).

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the antibacterial potential of acetamide derivatives, including those related to N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. The evaluation showed that these compounds are moderate inhibitors but relatively more active against Gram-negative bacterial strains, with one compound being the most active growth inhibitor of all the strains except Staphylococcus aureus (Iqbal et al., 2017).

Pharmacological Evaluation

Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate. These compounds were designed with multifunctional moieties and evaluated for their antibacterial and anti-enzymatic potential. The results highlighted the antibacterial screening against certain bacterial strains of gram-negative and gram-positive bacteria, rendering one compound as a good inhibitor of gram-negative bacterial strains (Nafeesa et al., 2017).

Complementary Pharmacological and Toxicological Characterization

Complementary data corresponding to the pharmacological and toxicological characterization of similar acetamide compounds have been presented, supporting research articles on novel analogs of lidocaine. These studies include toxicity predictions through software, evaluation in vivo using brine shrimp larvae (Artemia salina L.) and mice, and the micronucleus assay to determine genotoxicity. This research provides insight into the absorption properties and potential applications in medical treatments (Déciga-Campos et al., 2016).

Novel Synthesis Processes

The synthesis of similar compounds has been described, starting from various substrates to the final acetamide products. These processes offer insights into the practical aspects of synthesizing such compounds, highlighting the potential for scale-up and industrial applications. One example includes the synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, which demonstrates a practical process for making this compound, starting from piperazine and N-chloroacetyl-2,6-xylidine (Guillaume et al., 2003).

Antiarrhythmic Effects

The antiarrhythmic effect of lorcainide, a compound related to this compound, was studied in patients with frequent and stable ventricular arrhythmias. The study found that lorcainide suppressed ventricular premature contractions by more than 90% in all but one patient, indicating its effectiveness as an antiarrhythmic agent (Meinertz et al., 1980).

properties

IUPAC Name

N-(4-chlorophenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKLYHHAPFRUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40877233
Record name N-(P-CL PH)-3-N'-PIPERIDINOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27471-82-5
Record name N-(P-CL PH)-3-N'-PIPERIDINOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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